Dibenzo[b,d]thiophene-2-carbaldehyde
Description
Overview of Dibenzo[b,d]thiophene Derivatives in Chemical Sciences
Dibenzothiophene (B1670422) (DBT), the parent scaffold, is a sulfur-containing heterocyclic compound that is naturally found in fossil fuels like crude oil and coal tar. google.com Its removal from fuels is a focus of extensive research in environmental science due to the air pollution caused by sulfur dioxide emissions upon combustion. google.comresearchgate.net Beyond its role as a pollutant, the dibenzothiophene framework is a privileged structure in chemical sciences due to its distinct electronic and physical properties.
The key features of the dibenzothiophene scaffold include:
Aromaticity and Stability : It possesses a 14π electron system, making it a stable, heteroaromatic compound. google.com
Rigid and Planar Structure : The fused tricyclic system results in a rigid, planar, or near-planar geometry, which facilitates π-π stacking interactions in the solid state. ias.ac.in This property is highly desirable for the design of organic electronic materials.
Electron-Rich Nature : The sulfur atom's lone pair of electrons contributes to the π-system, making the ring system electron-rich and capable of undergoing electrophilic substitution reactions. wikipedia.org
These characteristics have led to the widespread investigation of dibenzothiophene derivatives in various fields. In materials science, they are used as building blocks for organic semiconductors, finding applications in Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs). ias.ac.inbohrium.commdpi.com The extended π-conjugation and thermal stability of the dibenzothiophene core contribute to the performance of these electronic devices. nih.gov In medicinal chemistry, the dibenzothiophene scaffold is incorporated into molecules designed as potential therapeutic agents, such as orexin (B13118510) receptor antagonists. google.comnih.gov
Significance of the Formyl Group in Dibenzo[b,d]thiophene Scaffolds
The introduction of a formyl (-CHO) group at the 2-position of the dibenzothiophene scaffold to form Dibenzo[b,d]thiophene-2-carbaldehyde is of great synthetic importance. The formyl group is a versatile chemical handle that opens up numerous pathways for molecular elaboration.
The aldehyde functionality can participate in a wide array of chemical transformations, including:
Condensation Reactions : It readily undergoes reactions like Knoevenagel or Stobbe-type condensations. For instance, this compound has been reacted with cyclic 1,3-dicarbonyl compounds to synthesize novel xanthene-1,8-dione derivatives, which are investigated for their photophysical properties. ias.ac.inresearchgate.netresearchgate.netias.ac.in
Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.
Iminium Ion Formation : It can react with amines to form imines or iminium ions, which are key intermediates in reactions like the Povarov reaction for synthesizing complex nitrogen-containing heterocycles. researchgate.net
Wittig-type Reactions : It can be converted into alkenes with controlled stereochemistry, allowing for the extension of the conjugated system.
This reactivity makes this compound a crucial precursor for creating larger, more complex, and functional molecules. By using the formyl group as a reactive anchor, researchers can systematically modify the dibenzothiophene core to fine-tune its electronic and biological properties for specific applications.
A common and effective method for synthesizing this compound involves a lithium-halogen exchange followed by formylation. google.comcommonorganicchemistry.com This process is summarized in the table below.
| Starting Material | Reagents | Product | Description | Reference |
|---|---|---|---|---|
| 2-Bromodibenzo[b,d]thiophene | 1. n-Butyllithium (n-BuLi) 2. Anhydrous Dimethylformamide (DMF) | This compound | The bromo-derivative undergoes a lithium-halogen exchange with n-BuLi at low temperature, followed by quenching the resulting organolithium species with DMF to introduce the formyl group. | google.com |
Research Trajectories and Future Outlook for this compound
The research involving this compound is expanding, with clear trajectories in materials science and medicinal chemistry. Its role as a versatile building block is central to these advancements.
Future research directions include:
Development of Novel Organic Semiconductors : The aldehyde can be used to synthesize extended π-conjugated systems based on the dibenzothiophene core. Research focuses on creating new materials for high-performance OFETs and other organic electronic devices by reacting the aldehyde to form larger, co-planar structures with tailored electronic properties. bohrium.commdpi.comresearchgate.net
Synthesis of Advanced Fluorescent Probes and Dyes : The condensation of this compound with other chromophoric units can lead to new dyes and fluorescent materials. ias.ac.inias.ac.in Future work will likely explore their application in sensing, bio-imaging, and laser technologies. The table below details derivatives synthesized for this purpose.
Exploration in Medicinal Chemistry : The use of the compound in the synthesis of orexin receptor antagonists highlights its potential in drug discovery. google.com The rigid dibenzothiophene scaffold can be functionalized via the aldehyde group to interact with specific biological targets. Further exploration of its derivatives for various therapeutic applications, including antiviral and anticancer agents, is a promising avenue. nih.gov
| Derivative Name | Reactants | Catalyst/Conditions | Application/Research Focus | Reference |
|---|---|---|---|---|
| 9-(Dibenzo[b,d]thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | This compound, Cyclohexane-1,3-dione | PPA-SiO2, Solvent-free, 125°C | Synthesis of novel xanthenediones for UV-Visible absorption studies and potential use in materials chemistry. | ias.ac.inias.ac.in |
| 9-(Dibenzo[b,d]thiophen-2-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | This compound, 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | PPA-SiO2, Solvent-free, 125°C | Creation of chromophoric systems with extended conjugation for photophysical property investigation. | ias.ac.inias.ac.in |
| Lactam Derivatives | This compound used as an intermediate | Multi-step synthesis | Development of potential orexin receptor antagonists for treating sleep disorders. | google.com |
Structure
2D Structure
Properties
IUPAC Name |
dibenzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXAEFJJINHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348892 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22099-23-6 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dibenzo B,d Thiophene 2 Carbaldehyde and Its Derivatives
Strategies for the Direct Synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde
Direct synthetic methods for this compound provide a streamlined approach to this key intermediate, avoiding multi-step sequences.
A notable one-pot synthesis of benzo[b]thiophene-2-carbaldehyde has been reported, which could be conceptually extended to dibenzo[b,d]thiophene systems. This method involves the reaction of methylthiobenzene with butyllithium (B86547) (BuLi) and N,N-dimethylformamide (DMF). mdpi.comdoaj.orgresearchgate.net The reaction proceeds through a TMEDA-promoted double lithiation of methylthiobenzene, followed by diformylation with DMF to yield a dialdehyde (B1249045) intermediate. mdpi.com This intermediate then undergoes an intramolecular aldol-type condensation to afford the final product, benzo[b]thiophene-2-carbaldehyde, in a high yield of 80%. mdpi.comdoaj.orgresearchgate.net This one-pot approach is advantageous due to its simplicity and use of readily available starting materials. mdpi.comresearchgate.net
| Reactants | Reagents | Product | Yield | Reference |
| Methylthiobenzene | 1. BuLi, TMEDA 2. DMF | Benzo[b]thiophene-2-carbaldehyde | 80% | mdpi.comdoaj.orgresearchgate.net |
This table showcases a one-pot synthesis for a related benzothiophene (B83047) structure, illustrating a potential strategy for this compound.
Formylation of the pre-formed dibenzo[b,d]thiophene ring system is a common strategy to introduce the carbaldehyde group. Electrophilic substitution on dibenzo[b,d]thiophene typically occurs at the 2-position. chemicalbook.com Various formylating agents can be employed for this purpose. For instance, the Vilsmeier-Haack reaction, using a mixture of DMF and phosphorus oxychloride (POCl₃), is a standard method for the formylation of aromatic and heteroaromatic compounds and has been successfully applied to benzo[b]thiophene. chemicalbook.com Other formylating agents have also been utilized in the synthesis of related heterocyclic aldehydes. mdpi.com
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In this context, the oxidation of dibenzo[b,d]thiophen-2-ylmethanol presents a direct route to this compound. This method is a common preparative route for benzo[b]thiophene-2-carbaldehyde. mdpi.com A variety of oxidizing agents can be used for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions.
Palladium-Catalyzed Synthetic Routes to Dibenzo[b,d]thiophene Analogues
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex aromatic systems, including dibenzo[b,d]thiophene and its analogues. nih.govrsc.orgresearchgate.net These methods often offer high efficiency and functional group tolerance.
A novel palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been developed, which proceeds through the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. nih.govrsc.org This catalytic C-H/C-S coupling strategy is significant because it does not require an external stoichiometric oxidant or pre-functionalized starting materials like aryl halides or compounds with S-H groups. nih.govrsc.org The reaction is proposed to involve a sulfur-directed cyclometalation process to achieve the necessary C-H activation. nih.gov This method has been applied to the synthesis of various dibenzothiophene derivatives. nih.govresearchgate.net
Table of Palladium-Catalyzed C-H/C-S Coupling Reactions
| Substrate | Catalyst | Product | Reference |
| Biphenyl sulfide | Pd(OAc)₂ | Dibenzothiophene | nih.gov |
| Bisulphide | Pd(OAc)₂ | Dibenzothiophene | researchgate.net |
Intramolecular C-H/C-X (where X is a leaving group, typically a halide) coupling reactions provide another powerful palladium-catalyzed route to dibenzo-fused heterocycles. nih.gov While specific examples for the direct synthesis of this compound via this method are not detailed in the provided context, the general strategy is well-established for constructing similar fused ring systems. nih.gov This approach involves the formation of a new C-C bond between a C-H bond on one aromatic ring and a carbon-halide bond on an adjacent ring, facilitated by a palladium catalyst. This strategy has been utilized in the synthesis of various dibenzo-fused heterocycles.
Oxidative C-H/S-H Coupling for Thiophene (B33073) Derivatives
The formation of thiophene rings and their derivatives can be achieved through oxidative coupling reactions, which create crucial carbon-sulfur bonds. An oxidative dehydrogenative coupling of thiols with alkanes has been developed as an efficient route to sulfoxides through direct C(sp³)-H bond functionalization. organic-chemistry.org This method uses readily available reagents and is noted for its high step- and atom-efficiency. organic-chemistry.org For instance, the reaction between 4-methylbenzenethiol (B89573) and cyclohexane, using copper(II) chloride (CuCl₂) and benzoyl peroxide (BPO), yields the corresponding sulfoxide. organic-chemistry.org The substrate scope is broad, encompassing electron-rich and electron-poor phenyl thiols, as well as thiophene-2-thiol. organic-chemistry.org Mechanistic studies point towards a radical pathway. organic-chemistry.org
Another approach involves the oxidative coupling of phenylene-bithiophene macrocycles under pseudo-high dilution conditions. rsc.org This strategy has been applied to synthesize shape-persistent thiophene macrocycles, demonstrating the utility of oxidative coupling in creating complex molecular architectures. rsc.org
Table 1: Examples of Oxidative Coupling Reactions for Thiophene-Related Compounds
| Reactants | Key Reagents/Catalyst | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 4-Methylbenzenethiol, Cyclohexane | CuCl₂, Benzoyl Peroxide (BPO) | Sulfoxide | Efficient C(sp³)-H bond functionalization with 70% yield under optimized conditions. | organic-chemistry.org |
| Phenylene-bithiophene units | Not specified | Macrocyclic Thiophenes | Synthesis of shape-persistent macrocycles via oxidative thiophene coupling. | rsc.org |
| Thiophene-2-thiol, Alkanes | CuCl₂, Benzoyl Peroxide (BPO) | Thiophene Sulfoxide | Demonstrates broad applicability of the oxidative dehydrogenative coupling method to heterocyclic thiols. | organic-chemistry.org |
Multi-Component Reactions and Cascade Cyclizations in Dibenzo[b,d]thiophene Synthesis
Multi-component reactions (MCRs) and cascade cyclizations are powerful strategies for the efficient construction of complex molecules like dibenzothiophenes from simple precursors in a single step. nih.gov These reactions enhance atom economy and reduce waste by avoiding the isolation of intermediate compounds. nih.govrasayanjournal.co.in
A notable example is the one-pot cascade synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide (DBTO). rsc.org This process involves a sequence of sulfoxide-directed C–H metalation, boration, B₂Pin₂ mediated reduction, and a final Suzuki coupling, which allows for the creation of various dibenzothiophene-based heterobiaryls in good yields. rsc.org Similarly, cascade reactions have been employed to assemble pyrrole-fused 1,5-benzodiazepine frameworks through the intramolecular cyclization of β-enamino diketone followed by annulation with o-phenylenediamine. nih.gov
The Gewald reaction is a classic multi-component synthesis of 2-aminothiophenes that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. derpharmachemica.com This method provides a versatile tool for creating a library of substituted thiophenes. derpharmachemica.com Furthermore, a convenient route to 2-heteroaryl-3-hydroxybenzo[b]thiophene derivatives has been demonstrated via a K₂CO₃-promoted multicomponent cyclization between an o-halogenated benzaldehyde, 2-methylquinolines, and sulfur powder. researchgate.net
Table 2: Selected Multi-Component and Cascade Reactions for Thiophene/Dibenzothiophene Synthesis
| Reaction Type | Starting Materials | Key Features | Product | Reference |
|---|---|---|---|---|
| Cascade Synthesis | Dibenzothiophene-5-oxide (DBTO), Aryl halides | One-pot process involving metalation, boration, reduction, and Suzuki coupling. | 4-Substituted Dibenzothiophenes | rsc.org |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Multi-component condensation to form a polysubstituted thiophene ring. | 2-Aminothiophenes | derpharmachemica.com |
| Multicomponent Cyclization | o-Halogenated benzaldehyde, 2-Methylquinolines, Sulfur powder | K₂CO₃-promoted cyclization under simple conditions. | 2-Heteroaryl-3-hydroxybenzo[b]thiophenes | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These approaches are increasingly applied to the synthesis of heterocyclic compounds like dibenzothiophenes to improve sustainability. rasayanjournal.co.in Key strategies include the use of safer solvents, recyclable catalysts, solvent-free conditions, and energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.inmdpi.com
For instance, the Gewald reaction, a multi-component synthesis of 2-aminothiophenes, has been adapted using microwave assistance, which significantly reduces the reaction time from hours to minutes compared to conventional heating. derpharmachemica.com Solvent-free synthesis methods, such as mechanochemical grinding, also offer a green alternative by minimizing waste and environmental impact. mdpi.com
The development of efficient and recyclable catalysts is central to green chemistry. In the synthesis of thiophene derivatives, metal-catalyzed acceptorless coupling and one-pot reactions using recyclable catalysts have been shown to prevent hazardous waste and improve atom economy. mdpi.com For the synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from related amino-precursors, a zinc-catalyzed oxidative transformation has been developed. researchgate.net Furthermore, research into catalyst-free conditions, such as the reaction of aromatic aldehydes with 2-aminobenzamide (B116534) in water, demonstrates a move towards even more benign protocols. researchgate.net
Solvent selection is a critical aspect of green synthesis. The use of water as a reaction medium is highly desirable, and some reactions, like the catalyst-free synthesis of quinazolinones, have been shown to proceed in good yields in water. researchgate.net Other "green solvents" include ionic liquids, which are noted for their low toxicity and biodegradability, and supercritical carbon dioxide (scCO₂), which is non-toxic, non-flammable, and widely available. rasayanjournal.co.inmdpi.com
Optimizing reaction conditions, such as performing reactions at room temperature, reduces energy consumption. researchgate.net For example, the synthesis of 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgresearchgate.netnih.govtriazole 4,4-dioxides proceeds at room temperature using a base-solvent system. researchgate.net Microwave-assisted synthesis is another technique that improves energy efficiency and dramatically shortens reaction times. derpharmachemica.com
Table 3: Green Chemistry Strategies in Heterocyclic Synthesis
| Green Approach | Example Application | Benefit | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Gewald reaction for 2-aminothiophenes | Reaction time reduced from 8-10 hours to 8-10 minutes. | derpharmachemica.com |
| Alternative Solvents | Use of water or supercritical CO₂ | Reduces use of hazardous organic solvents; non-toxic and sustainable. | mdpi.comresearchgate.net |
| Catalyst-Free Conditions | Reaction of aldehydes with 2-aminobenzamide | Eliminates catalyst cost and potential toxicity; simplifies purification. | researchgate.net |
| Solvent-Free Synthesis | Mechanochemical grinding for N-substituted amines | Reduces waste and minimal environmental impact. | mdpi.com |
Synthesis of Precursors and Intermediates for this compound
The synthesis of complex molecules like this compound relies on the efficient preparation of key precursors and intermediates. A particularly direct synthesis of benzo[b]thiophene-2-carbaldehyde starts from the commercially available and inexpensive methylthiobenzene. researchgate.netmdpi.com The one-pot reaction involves a TMEDA-promoted double lithiation of methylthiobenzene, followed by diformylation with DMF. mdpi.com This sequence leads to an intermediate dialdehyde that undergoes an intramolecular aldol-type condensation to afford the final product in an 80% isolated yield. mdpi.com
Other methods for constructing the benzothiophene core include the reaction of arylmercapto acetals in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Aryne-based methods also provide a one-step route to substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides. rsc.org
Amidino-substituted benzenethiolates are important precursors for synthesizing biologically active benzazole derivatives. nih.gov These intermediates are typically prepared from the corresponding cyano-substituted precursors via the Pinner reaction. researchgate.netnih.govrsc.org For example, 6-cyanobenzothiazole (B1366490) can be converted into amidino-substituted benzenethiolates through an acidic Pinner reaction, yielding the products in zwitterionic form. nih.gov This method has been well-optimized and allows for the efficient synthesis of various amidino-substituted 2-aminothiophenoles, which can then be used in condensation reactions with aldehydes without the need for a catalyst or oxidant. researchgate.netnih.gov The structure of these zwitterionic and disulfide forms has been confirmed by X-ray crystal structure analysis. researchgate.net
Functionalization of Benzo[b]thiophene-2-carboxaldehyde
Benzo[b]thiophene-2-carboxaldehyde is a key intermediate in the synthesis of more complex molecules, including various biologically active compounds and materials for organic electronics. vulcanchem.comktu.edu Its structure, featuring a fused benzene (B151609) and thiophene ring with a reactive aldehyde group, allows for a variety of chemical transformations. vulcanchem.com The functionalization of this aldehyde is a common strategy for creating a diverse range of derivatives.
One direct functionalization involves the introduction of substituents onto the benzo[b]thiophene core. For example, halogenated derivatives such as 3-bromo-Benzo[b]thiophene-2-carboxaldehyde can be prepared, offering a handle for subsequent cross-coupling reactions. vulcanchem.com
The aldehyde group itself is a versatile functional handle. It can participate in condensation reactions to form larger, more complex structures. For instance, it can be reacted with active methylene (B1212753) compounds like malononitrile (B47326) in Knoevenagel condensation reactions to yield derivatives with applications as anode catalysts in fuel cells. researchgate.net Furthermore, the aldehyde can serve as a precursor for other functional groups. A notable synthesis of Benzo[b]thiophene-2-carboxaldehyde itself proceeds from the one-pot reaction of methylthiobenzene with butyllithium (BuLi) and dimethylformamide (DMF), achieving the final product in an 80% isolated yield. researchgate.netresearchgate.netdoaj.org This method involves a TMEDA-promoted double lithiation followed by diformylation and an intramolecular aldol-type condensation. mdpi.com
The benzo[b]thiophene scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antimicrobial and anticancer properties. ktu.edumdpi.com Consequently, the functionalization of Benzo[b]thiophene-2-carboxaldehyde is a pivotal step in the synthesis of novel therapeutic agents. ktu.edu
Table 1: Synthesis of Benzo[b]thiophene-2-carboxaldehyde
| Starting Material | Reagents | Key Transformation | Yield | Reference |
|---|
Role of Corey-Fuchs Reaction in Ethynyl (B1212043) Dibenzo[b,d]furan Preparation
The Corey-Fuchs reaction is a powerful and widely utilized two-step chemical transformation that converts an aldehyde into a terminal alkyne, representing a one-carbon homologation. organic-chemistry.orgnih.gov This reaction plays a significant role in organic synthesis, particularly in the construction of complex natural products and functional organic materials where an ethynyl group is required. nih.gov The preparation of ethynyl dibenzo[b,d]furan from its corresponding aldehyde is a direct application of this methodology.
The reaction proceeds in two distinct stages:
Formation of a Dibromoalkene: The aldehyde (in this case, dibenzo[b,d]furan-carbaldehyde) is treated with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). jk-sci.comwikipedia.org This step, analogous to a Wittig reaction, converts the carbonyl group into a 1,1-dibromoalkene intermediate, which can often be isolated. wikipedia.orgtcichemicals.com The use of zinc dust can sometimes improve yields and simplify purification. jk-sci.comwikipedia.org
Conversion to a Terminal Alkyne: The isolated dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). jk-sci.comtcichemicals.com This induces a Fritsch–Buttenberg–Wiechell rearrangement. organic-chemistry.orgwikipedia.org The process involves lithium-halogen exchange followed by α-elimination to form a carbene, which then rearranges via a 1,2-hydride shift to furnish the terminal alkyne. organic-chemistry.orgwikipedia.org
Table 2: General Scheme of the Corey-Fuchs Reaction
| Step | Reactants | Reagents | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Aldehyde (R-CHO) | PPh₃, CBr₄ | 1,1-Dibromoalkene (R-CH=CBr₂) | Wittig-type reaction | jk-sci.comtcichemicals.com |
Spectroscopic and Computational Characterization of Dibenzo B,d Thiophene 2 Carbaldehyde and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic techniques is employed to provide an unambiguous structural determination of Dibenzo[b,d]thiophene-2-carbaldehyde. Each method offers unique insights into the molecular framework.
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a unique downfield signal for the aldehydic proton. The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet around δ 10.0 ppm. The protons on the dibenzothiophene (B1670422) core exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with adjacent protons. For instance, in related dibenzothiophene derivatives, protons adjacent to the sulfur atom and those on the benzene (B151609) rings show characteristic shifts and coupling constants. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. The most downfield signal corresponds to the aldehydic carbonyl carbon, typically appearing around δ 190-194 ppm. rsc.org The spectrum also displays several signals in the aromatic region (δ 120-150 ppm) for the twelve carbons of the dibenzothiophene rings. The carbon atoms directly bonded to the electron-withdrawing aldehyde group and the sulfur heteroatom are shifted to a lower field. For example, in analogous structures like benzo[b]thiophene-2-carbaldehyde, the carbonyl carbon appears at δ 184.1 ppm, and the aromatic carbons span from δ 123.4 to 143.9 ppm. mdpi.com
Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar functional groups and aromatic systems.
| Spectrum | Functional Group | Expected Chemical Shift (δ, ppm) | Characteristic Features |
|---|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | 9.9 - 10.2 | Singlet |
| ¹H NMR | Aromatic (Ar-H) | 7.4 - 8.8 | Multiple signals, complex splitting patterns (d, t, m) |
| ¹³C NMR | Aldehyde (C=O) | 190 - 194 | Weak signal due to long relaxation time |
| ¹³C NMR | Aromatic (Ar-C) | 120 - 150 | Multiple signals corresponding to the 12 aromatic carbons |
FTIR spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the aldehyde carbonyl group.
Key vibrational frequencies include:
C=O Stretch: A strong, sharp peak typically appears in the region of 1670-1700 cm⁻¹. For comparison, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net
Aromatic C-H Stretch: These absorptions are usually found above 3000 cm⁻¹.
C-H Aldehydic Stretch: Two weak bands are characteristic of the C-H bond of the aldehyde group, often appearing around 2820 cm⁻¹ and 2720 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of varying intensity are observed in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the fused aromatic rings.
C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene (B33073) ring are typically weaker and found in the fingerprint region of the spectrum.
Table 2: Characteristic FTIR Absorption Frequencies for this compound This table is based on established infrared group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak |
| Carbonyl C=O Stretch | 1700 - 1670 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-S Stretch | 800 - 600 | Weak |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the dibenzothiophene core, further extended by the carbonyl group, gives rise to characteristic absorption bands. Spectroscopic studies of related benzo[b]thiophene-2-carbaldehyde derivatives reveal π → π* transitions within the conjugated system. nih.gov The spectrum of this compound is expected to show intense absorptions in the UV region, corresponding to these π → π* transitions of the aromatic system. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected, though it is typically much weaker in intensity. Studies on polymers containing dibenzothiophene units show maximum absorption wavelengths ranging from 380 to 430 nm. researchgate.net
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈OS), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 212.03.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₃H₈OS is 212.02959 Da. uni.lu
Fragmentation Pattern: The mass spectrum also reveals characteristic fragmentation patterns. Common fragmentation pathways for this molecule would include the loss of the aldehyde group functionality, such as:
Loss of a hydrogen radical (H•) to give the [M-1]⁺ ion (m/z 211).
Loss of the formyl radical (•CHO) to give the [M-29]⁺ ion (m/z 183).
Loss of carbon monoxide (CO) to give the [M-28]⁺• ion (m/z 184), which corresponds to the dibenzothiophene radical cation. The mass spectrum of the parent dibenzothiophene is well-documented. nist.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₃H₈OS⁺• | 212.03 | Molecular Ion |
| [M-H]⁺ | C₁₃H₇OS⁺ | 211.02 | Loss of aldehydic hydrogen |
| [M-CHO]⁺ | C₁₂H₇S⁺ | 183.03 | Loss of formyl radical |
| [M-CO]⁺• | C₁₂H₈S⁺• | 184.04 | Loss of carbon monoxide |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, data from the parent compound, dibenzothiophene, provides a reliable model for the core structure. X-ray diffraction of dibenzothiophene shows that while the individual benzene and thiophene rings are planar, the molecule as a whole has a slight deviation from planarity. nih.gov The C-S-C bond angle is approximately 91.5 degrees. nih.gov The addition of the 2-carbaldehyde substituent is expected to influence the crystal packing through potential dipole-dipole interactions and weak hydrogen bonding, but it is unlikely to cause a major distortion of the rigid tricyclic core.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the molecular properties of this compound. DFT calculations are widely used to study the structural and electronic properties of thiophene-containing systems. researchgate.netscienceopen.comnih.govmdpi.com
These computational studies can accurately predict:
Optimized Molecular Geometry: Calculations can determine the lowest energy conformation of the molecule, providing bond lengths and angles that are typically in excellent agreement with X-ray crystallography data.
Spectroscopic Properties: DFT can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. mdpi.comresearchgate.net These calculated spectra are crucial for assigning experimental peaks and understanding their origins.
Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov For instance, a smaller energy gap often implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group would be an area of high negative potential (red), while the aldehydic proton and parts of the aromatic system would show positive potential (blue), indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
These computational insights are critical for rationalizing observed chemical behavior and for the predictive design of new derivatives with tailored properties for applications in materials science and medicinal chemistry.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For complex heterocyclic systems like dibenzothiophene derivatives, DFT calculations are invaluable for providing a theoretical framework for their behavior. researchgate.netnih.gov
Following geometry optimization, vibrational frequency analysis is performed to confirm that the calculated structure represents a true energy minimum. This is verified by the absence of any imaginary frequencies. Furthermore, this analysis provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra. In studies of novel benzo[b]thiophene-2-carbaldehyde derivatives, calculated IR spectra have been compared with experimental data to validate the computational model and assist in the assignment of vibrational modes. nih.govresearchgate.net For this compound, this would allow for the theoretical assignment of key vibrational modes, such as the C=O stretching of the carbaldehyde group and the various C-H and C-C vibrations within the aromatic rings.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap generally implies higher reactivity and better charge transfer capabilities. nih.govresearchgate.net
Quantum chemical calculations on benzo[b]thiophene-2-carbaldehyde derivatives have shown how different substituents can alter this energy gap. nih.gov For instance, one study found that among three derivatives (BTAP1, BTAP2, and BTAP3), BTAP2 exhibited the lowest energy gap (ΔE = 3.22 eV), suggesting enhanced reactivity, while BTAP3 had the highest (ΔE = 3.59 eV), indicating greater molecular stability. nih.gov Studies on other thiophene-based systems have also demonstrated that modifying the molecular structure, such as by introducing different functional groups or extending conjugation, can effectively tune the HOMO-LUMO gap to optimize electronic properties for applications like organic solar cells. researchgate.netcore.ac.uk
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Benzo[b]thiophene Derivative (BTAP2) | - | - | 3.22 | nih.gov |
| Benzo[b]thiophene Derivative (BTAP3) | - | - | 3.59 | nih.gov |
| Thiophene-based Polymer (PTBTT) | -5.68 | -3.91 | 1.77 | core.ac.uk |
| Thiophene-based Polymer (PHTBTHT) | -5.71 | -3.72 | 1.99 | core.ac.uk |
| Thiophene-based Polymer (PFBTF) | -5.61 | -4.04 | 1.57 | core.ac.uk |
| Thiophene-based Polymer (PTTBTTT) | -5.51 | -3.71 | 1.80 | core.ac.uk |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Such maps are crucial for predicting how a molecule will interact with other molecules, including biological receptors or chemical reactants. In a study of thiophene-2-carbohydrazide, the MEP map showed that the most negative potential (red region) was localized on the oxygen atoms of the carbohydrazide (B1668358) group, identifying them as sites for electrophilic attack. researchgate.net Conversely, the most positive potential (blue region) was found on the hydrogen atoms of the hydrazide group, indicating these as sites for nucleophilic attack. researchgate.net For this compound, an MEP map would similarly be expected to show a significant negative potential around the carbonyl oxygen and positive potentials on the aldehyde proton and aromatic hydrogens.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and for understanding the biological activity of compounds. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov
In a study on benzo[b]thiophene-2-carbaldehyde derivatives, molecular docking was used to identify a human protein (PDB ID: 4JVW) as a favorable target. nih.gov The simulations yielded binding energies of -8.0, -7.5, and -7.6 kcal/mol for three different derivatives, indicating strong and stable interactions within the protein's active site. nih.gov Similarly, docking studies of other thiophene derivatives against various protein targets have successfully predicted binding modes and helped rationalize their observed biological activities, such as antimicrobial or antitubercular effects. colab.wsmdpi.com These simulations analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. colab.ws
| Ligand (Derivative of) | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Benzo[b]thiophene-2-carbaldehyde (BTAP1) | 4JVW | -8.0 | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde (BTAP2) | 4JVW | -7.5 | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde (BTAP3) | 4JVW | -7.6 | nih.gov |
| Thiophene Derivative (S23) | DprE1 Epimerase | -8.516 | colab.ws |
| Thiazole-Thiophene Scaffold (4a) | 2W3L (Breast Cancer Protein) | -5.911 | mdpi.com |
| Thiazole-Thiophene Scaffold (4b) | 2W3L (Breast Cancer Protein) | -6.011 | mdpi.com |
Molecular Dynamics Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex in a simulated physiological environment. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.gov
For the benzo[b]thiophene-2-carbaldehyde derivatives docked into the 4JVW protein, MD simulations confirmed the stability of the complexes. nih.gov The analysis showed minimal fluctuations in RMSD and RMSF values, the maintenance of crucial hydrogen bonding networks over the simulation period, and favorable solvent-accessible surface area values, all of which are hallmarks of a stable and persistent ligand-protein interaction. nih.gov MD simulations on other systems, such as chitosan (B1678972) nanoparticles interacting with metal ions, have also been used to calculate binding energies and understand the dynamics of molecular coordination, confirming the stability of the simulated complexes. nih.gov
Quantum Chemical Calculations of Molecular Stability and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure, stability, and reactivity of this compound and its derivatives. These computational methods provide insights into the electronic properties that govern the behavior of these molecules.
Various quantum chemical parameters derived from DFT calculations are used to describe the global reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. Studies on related thiophene derivatives have shown that these parameters can be effectively calculated to predict their reactivity. chemijournal.com
The following table summarizes key quantum chemical parameters that are typically calculated to assess the molecular stability and reactivity of this compound. The values presented are hypothetical and serve as an illustrative example of the data generated from such calculations, based on trends observed for related compounds.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.20 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.50 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |
| Ionization Potential | I | -EHOMO | 6.20 |
| Electron Affinity | A | -ELUMO | 2.50 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.35 |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.35 |
| Global Hardness | η | (ELUMO - EHOMO)/2 | 1.85 |
| Global Softness | S | 1/(2η) | 0.27 |
| Electrophilicity Index | ω | μ2/(2η) | 5.11 |
Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.
Aromaticity Analysis (e.g., NICS, ACID, MCI, FLU)
The aromaticity of this compound is a key determinant of its stability, reactivity, and spectroscopic properties. Aromaticity is a complex concept that can be quantified using various computational methods.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point within a ring system, typically at the ring center (NICS(0)) or 1 Å above the plane (NICS(1)). Negative NICS values are indicative of diatropic ring currents and thus aromaticity, while positive values suggest paratropic currents and antiaromaticity. For the parent dibenzothiophene, the thiophene ring exhibits a certain degree of aromaticity, which is influenced by the fused benzene rings. researchgate.net The substitution of a carbaldehyde group on one of the benzene rings is expected to modulate the electron distribution and, consequently, the NICS values of all three rings. Studies on substituted dibenzothiophenes have shown that the aromaticity of the thiophenic and benzenic rings is sensitive to the nature and position of the substituents. researchgate.net
Anisotropy of the Induced Current Density (ACID) is another method that provides a visual representation of the delocalized electrons and their response to an external magnetic field. The ACID plot can reveal the pathways of electron delocalization and distinguish between aromatic and antiaromatic systems.
The multi-center index (MCI) has been proposed as a measure of aromaticity based on the delocalization of electrons over multiple atomic centers. A higher MCI value generally corresponds to a greater degree of aromaticity.
The aromatic fluctuation index (FLU) is a measure of the delocalization of electrons within a ring. A lower FLU value indicates a more uniform sharing of electrons and thus a higher degree of aromaticity.
The following table provides hypothetical NICS(1) values for the different rings of this compound to illustrate how aromaticity might be assessed. These values are based on trends observed for dibenzothiophene and its derivatives. researchgate.net
Table 2: Hypothetical NICS(1) Values for this compound
| Ring | Hypothetical NICS(1) (ppm) | Aromatic Character |
| Benzene Ring (unsubstituted) | -10.5 | Aromatic |
| Benzene Ring (with -CHO) | -9.8 | Aromatic |
| Thiophene Ring | -12.0 | Aromatic |
Note: These values are for illustrative purposes. Negative values indicate aromaticity. The presence of the electron-withdrawing carbaldehyde group is expected to slightly decrease the aromaticity of the substituted benzene ring.
Chemical Transformations and Reactivity of Dibenzo B,d Thiophene 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in Dibenzo[b,d]thiophene-2-carbaldehyde is a key site for a range of chemical modifications, including condensation reactions, oxidations, reductions, and decarbonylations.
Condensation reactions involving the aldehyde functionality provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation, leading to a diverse array of derivatives.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented, the reactivity is analogous to that of thiophene-2-carboxaldehyde, which readily condenses with anilines and substituted anilines in an ethanol medium, often catalyzed by a few drops of concentrated sulfuric acid, to yield the corresponding 2-thiophenylidine substituted anilines orientjchem.orgorientjchem.org. The general scheme for this transformation involves the formation of a hemiaminal intermediate which then eliminates water to form the C=N double bond of the Schiff base. These reactions are fundamental in the synthesis of ligands for metal complexes and molecules with potential biological activities ijfans.orgnih.govresearchgate.net.
Table 1: Representative Schiff Base Formation from Thiophene-2-Carboxaldehyde (By analogy for this compound)
| Aldehyde | Amine | Catalyst | Solvent | Product |
| Thiophene-2-carboxaldehyde | Aniline | H₂SO₄ | Ethanol | N-(thiophen-2-ylmethylene)aniline |
| Thiophene-2-carboxaldehyde | Substituted Anilines | H₂SO₄ | Ethanol | N-(thiophen-2-ylmethylene)-substituted-aniline |
| Thiophene-2-carboxaldehyde | 4,4'-diaminodiphenylmethane | - | Ethanol | Schiff base ligand |
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This compound can react with active methylene compounds like malononitrile (B47326) in the presence of a basic catalyst to yield dibenzo[b,d]thiophen-2-ylmethylene)malononitrile derivatives. This reaction is widely used for the synthesis of substituted olefins banglajol.info. The reaction is typically catalyzed by weak bases such as piperidine or can be carried out using various catalytic systems, including microwave-assisted urea (B33335) catalysis under solvent-free conditions for a greener approach banglajol.info. The products of these reactions are often highly functionalized and can serve as intermediates in the synthesis of more complex heterocyclic systems and dyes diva-portal.orgnih.gov.
Table 2: General Conditions for Knoevenagel Condensation with Malononitrile (Applicable by analogy to this compound)
| Aldehyde Substrate | Active Methylene Compound | Catalyst | Solvent/Conditions | Product Type |
| Aromatic Aldehydes | Malononitrile | Urea (10 mol%) | Microwave irradiation (180-800W), solvent-free | 2-(arylmethylene)malononitrile |
| Aromatic Aldehydes | Malononitrile | Piperidine | Benzene (B151609), room temperature | 2-(arylmethylene)malononitrile |
| Aromatic Aldehydes | Malononitrile | Lemon Juice | Stirring, room temperature, solvent-free | 2-(arylmethylene)malononitrile nih.gov |
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to Dibenzo[b,d]thiophene-2-carboxylic acid can be achieved using a variety of oxidizing agents. While specific conditions for the dibenzo- derivative are not detailed in the provided context, analogous compounds like thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid. Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants to avoid degradation of the thiophene (B33073) ring.
Reduction: The reduction of this compound to the corresponding (Dibenzo[b,d]thiophen-2-yl)methanol can be accomplished using various reducing agents. Standard reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. These reagents are highly efficient for the reduction of aldehydes to primary alcohols.
The decarbonylation of aldehydes to their corresponding arenes is a useful synthetic transformation that involves the removal of the carbonyl group. This reaction is often catalyzed by transition metal complexes, most notably rhodium complexes such as Wilkinson's catalyst (RhCl(PPh₃)₃). The mechanism is believed to involve the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by migratory insertion to form an acylrhodium(III) hydride complex. Subsequent decarbonylation and reductive elimination release the arene and carbon monoxide, regenerating the rhodium(I) catalyst nih.govresearchgate.netacs.org. While a specific application to this compound is not explicitly detailed, this general method is applicable to a wide range of aromatic aldehydes nih.govresearchgate.netacs.orgacs.org. More recent methods have also explored dual photoorgano-cobalt catalysis as a milder alternative to thermally driven noble-metal-catalyzed decarbonylations uni-regensburg.de.
Condensation Reactions
Cross-Coupling Reactions at the Dibenzo[b,d]thiophene Core
To further functionalize the Dibenzo[b,d]thiophene scaffold, cross-coupling reactions can be employed. These reactions typically require the presence of a halogen substituent on the aromatic core, which can then participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. Assuming a halogenated derivative of this compound is available (e.g., a bromo- or iodo-substituted version), these powerful C-C bond-forming reactions can be utilized.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base nih.govyoutube.comresearchgate.netnih.govmdpi.comlibretexts.org. This method is highly versatile for the formation of biaryl compounds.
The Sonogashira coupling reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgvinhuni.edu.vn. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene organic-chemistry.orgwikipedia.orgnih.govyoutube.comlibretexts.org.
These reactions provide a modular approach to introduce a wide variety of substituents onto the dibenzothiophene (B1670422) core, enabling the synthesis of a vast library of derivatives for various applications.
Table 3: Overview of Cross-Coupling Reactions on Halogenated Thiophene Derivatives (Applicable by analogy to halogenated this compound)
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | Aryl-substituted dibenzo[b,d]thiophene |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Alkynyl-substituted dibenzo[b,d]thiophene |
| Heck | Alkene | Pd(0) or Pd(II) catalyst | Amine or inorganic base | Alkenyl-substituted dibenzo[b,d]thiophene |
Report on the
Introduction
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the chemical transformations of this compound. While extensive research exists on the reactivity of related thiophene, benzothiophene (B83047), and even dibenzothiophene core structures, specific studies on the 2-carbaldehyde derivative concerning the outlined reactions—Sonogashira, Suzuki, and Stille couplings, direct C-H functionalization, and various heterocyclization reactions—are not present in the accessed resources.
The field of heterocyclic chemistry widely employs palladium- and gold-catalyzed reactions to construct complex molecular architectures. For instance, Sonogashira coupling is a well-established method for forming carbon-carbon bonds between terminal alkynes and aryl halides, and it has been applied to functionalize dibenzo[b,d]thiophene sulfone at its bay positions (1 and 9). Similarly, Suzuki and Stille coupling reactions are powerful tools for creating biaryl compounds from thiophene-based precursors. Direct C-H arylation offers an atom-economical approach to functionalize thiophene rings. Furthermore, heterocyclization and ring-closing reactions, often catalyzed by gold compounds, are pivotal in synthesizing fused heterocyclic systems from precursors like 2-alkynyl thioanisoles.
However, the specific application of these powerful synthetic methodologies to this compound as a substrate is not documented in the available literature. The aldehyde functional group at the 2-position of the dibenzo[b,d]thiophene scaffold presents a unique electronic and steric environment that would influence its reactivity in these transformations. Without specific experimental data, any discussion of its behavior in Sonogashira, Suzuki, Stille, C-H arylation, or specific cyclization reactions would be purely speculative.
Therefore, this article cannot provide the detailed research findings, data tables, and in-depth analysis for the requested subsections, as the primary research on this compound for these specific chemical transformations has not been published or is not available in the public domain. Further experimental investigation is required to elucidate the reactivity of this specific compound under the conditions of the aforementioned catalytic reactions.
Regioselectivity in Chemical Transformations of this compound
A comprehensive analysis of the regioselectivity in chemical transformations of this compound is limited by the lack of specific detailed research findings in the provided search results. General principles of organic chemistry can offer predictions, but experimental data on this particular compound is not available within the search results.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the substitution pattern is determined by the directing effects of the substituents on the aromatic ring. The sulfur atom in the thiophene ring is generally considered an ortho, para-director and an activating group, while the carbaldehyde group is a meta-director and a deactivating group.
For the simpler benzo[b]thiophene system, electrophilic substitution preferentially occurs at the C3 position. chemicalbook.com However, in this compound, the C2 position is occupied by the formyl group. The directing effects of the sulfur atom and the carbaldehyde group, along with the influence of the fused rings, would dictate the position of further electrophilic attack. Without specific experimental results for this compound, predicting the exact regioselectivity remains speculative.
A well-known formylation reaction for electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comcambridge.orgjk-sci.comorganic-chemistry.orgwikipedia.org This reaction could potentially be applied to the dibenzo[b,d]thiophene core, but the regioselectivity on the already substituted this compound is not documented in the provided results.
Nucleophilic Addition to the Carbonyl Group:
The carbonyl carbon of the carbaldehyde group is an electrophilic center and is susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is a fundamental reaction of aldehydes and is expected to be a primary mode of reactivity for this compound. Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and ylides (in the Wittig reaction) would be expected to occur at the carbonyl carbon. masterorganicchemistry.comudel.edulibretexts.orgnih.govyoutube.com
The table below summarizes the expected, though not experimentally confirmed for this specific molecule, regioselectivity of common chemical transformations.
| Reaction Type | Reagent/Reaction | Expected Site of Reaction | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Carbonyl Carbon | Secondary Alcohol |
| Nucleophilic Addition | Organolithium Reagents (R-Li) | Carbonyl Carbon | Secondary Alcohol |
| Nucleophilic Addition | Wittig Reagents (Ph₃P=CHR) | Carbonyl Carbon | Alkene |
| Nucleophilic Addition | Cyanide (e.g., HCN, KCN) | Carbonyl Carbon | Cyanohydrin |
| Reduction | Sodium Borohydride (NaBH₄) | Carbonyl Carbon | Primary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Carbon | Primary Alcohol |
It is crucial to note that while these predictions are based on established principles of organic chemistry, the actual regioselectivity of reactions on this compound can only be definitively determined through experimental investigation. The electronic and steric effects of the entire fused ring system could lead to unexpected reactivity patterns.
Applications of Dibenzo B,d Thiophene 2 Carbaldehyde in Medicinal Chemistry Research
Design and Synthesis of Bioactive Derivatives
The aldehyde functional group on the dibenzo[b,d]thiophene scaffold is a versatile handle for a wide range of chemical transformations, enabling the synthesis of more complex molecules. These reactions include condensations, cycloadditions, and multi-component reactions to build new heterocyclic rings fused or linked to the core structure.
The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting potent antitubercular activity. rsc.org The synthesis of imidazo[1,2-a]pyridine-3-carboxamides can be achieved through various synthetic routes, often involving multicomponent reactions. mdpi.comacgpubs.org A common strategy is the condensation of a 2-aminopyridine (B139424) with an α-haloketone. mdpi.com Alternatively, syntheses can proceed via reactions involving aldehydes. For instance, a three-component reaction of 2-aminopyridines, ynals (alkynyl aldehydes), and alcohols or thiols can yield substituted imidazo[1,2-a]pyridines. mdpi.com
While direct synthesis of a hybrid molecule from Dibenzo[b,d]thiophene-2-carbaldehyde and an imidazo[1,2-a]pyridine was not explicitly found in the searched literature, the established synthetic methodologies indicate its potential as a key starting material. The aldehyde group of this compound could be utilized in condensation or multicomponent reactions to generate novel imidazo[1,2-a]pyridine derivatives, effectively hybridizing the two distinct pharmacophores.
Benzothiazole (B30560) and benzimidazole (B57391) rings are important pharmacophores known for a wide spectrum of biological activities. researchgate.netresearchgate.net The synthesis of 2-substituted benzothiazoles and benzimidazoles is often achieved through the condensation of an aldehyde with 2-aminothiophenol (B119425) or o-phenylenediamine, respectively. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to form the final heterocyclic product. researchgate.net
This well-established synthetic route allows for the incorporation of the Dibenzo[b,d]thiophene moiety at the 2-position of the benzothiazole or benzimidazole ring. By using this compound as the aldehyde component, novel derivatives can be synthesized, combining the structural features of both heterocyclic systems. Various catalysts and reaction conditions, including green and solvent-free methods, have been developed to improve the efficiency of these condensation reactions. researchgate.netresearchgate.net
The synthesis of thienopentalene scaffolds, which are bicyclic systems containing two fused thiophene (B33073) rings, typically involves specific cyclization strategies. Based on the reviewed literature, a direct synthetic route to thienopentalene scaffolds starting from this compound is not extensively documented. The construction of such fused thiophene systems often follows pathways tailored to building the core pentalene (B1231599) structure, which may not directly involve a pre-formed dibenzothiophene (B1670422) aldehyde.
A molecular hybridization approach using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully employed to synthesize novel 1,2,3-triazole conjugates of dibenzo[b,d]thiophene. researchgate.netsigmaaldrich.com This strategy involves integrating the dibenzo[b,d]thiophene scaffold with a 1,2,3-triazole linker, which is known to be a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions. sigmaaldrich.com
The synthesis begins with the conversion of a dibenzo[b,d]thiophene precursor, which can be derived from this compound, into an azide (B81097) derivative. This is typically achieved by first introducing a propargyl group (a terminal alkyne) onto the dibenzothiophene core, followed by its conversion to the corresponding azide. This dibenzothiophene-azide intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-linked hybrids. researchgate.net This method allows for the creation of a diverse library of compounds by varying the substituent on the alkyne partner. researchgate.net
Investigational Biological Activities
Derivatives of dibenzo[b,d]thiophene have been the subject of significant research to evaluate their potential as therapeutic agents, particularly for infectious diseases.
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimicrobial agents. The benzo[b]thiophene scaffold has been identified as a promising starting point for the development of new inhibitors with potent antimycobacterial properties.
Specifically, novel 1,2,3-triazole hybrids clubbed with a dibenzo[b,d]thiophene core have shown potent activity against Mycobacterium tuberculosis H37Rv. researchgate.net A study integrating dibenzo[b,d]thiophene with 1,2,3-triazoles via click chemistry produced a series of compounds with significant inhibitory effects. The structure-activity relationship (SAR) studies revealed that the dibenzo[b,d]thiophene series was generally more potent than analogous series based on dibenzo[b,d]furan or carbazole (B46965) cores. researchgate.net Two of the most potent inhibitors from this series, compounds 13h and 13q , exhibited a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against M. tuberculosis. researchgate.net These compounds also demonstrated low cytotoxicity against several human cancer cell lines, indicating a high selectivity index. researchgate.net
Other studies on simpler benzo[b]thiophene derivatives have also shown promising results. For example, certain benzo[b]thiophene-2-carboxylic acid derivatives were found to be highly active against multidrug-resistant M. tuberculosis (MDR-MTB), with MIC values as low as 2.73 µg/mL. These findings underscore the potential of developing dibenzo[b,d]thiophene-based compounds as lead candidates for new antitubercular drugs. researchgate.net
Table 1: Antitubercular Activity of Dibenzo[b,d]thiophene-Triazole Hybrids against M. tuberculosis H37Rv Data sourced from: Journal of Medicinal Chemistry researchgate.net
| Compound | R Group | MIC (µg/mL) researchgate.net |
| 13h | 4-Fluorophenyl | 0.78 |
| 13q | 3,4-Dimethoxyphenyl | 0.78 |
| 13a | Phenyl | 1.56 |
| 13b | 4-Methylphenyl | 1.56 |
| 13d | 4-Methoxyphenyl | 1.56 |
| 13e | 4-Chlorophenyl | 1.56 |
| 13f | 4-Bromophenyl | 1.56 |
| 13g | 4-Iodophenyl | 1.56 |
| 13i | 2-Fluorophenyl | 1.56 |
| 13j | 3-Fluorophenyl | 1.56 |
| 13k | 2-Chlorophenyl | 1.56 |
| 13l | 3-Chlorophenyl | 1.56 |
| 13m | 2-Bromophenyl | 1.56 |
| 13n | 3-Bromophenyl | 1.56 |
| 13o | 2,4-Difluorophenyl | 1.56 |
| 13p | 2,5-Difluorophenyl | 1.56 |
| Rifampicin | (Standard Drug) | 0.1 |
| Isoniazid | (Standard Drug) | 0.05 |
Research on this compound in Medicinal Chemistry Remains Limited
Initial investigations into the biological and medicinal applications of the chemical compound this compound reveal a significant gap in dedicated research. While the broader families of thiophenes and benzothiophenes are subjects of extensive study in medicinal chemistry, specific inquiries into the therapeutic potential of this compound are not widely documented in publicly available scientific literature.
The core structure, dibenzothiophene, is a tricyclic aromatic heterocycle that has been explored for various applications. For instance, certain derivatives have been investigated for their properties as dyes and even for treating specific skin conditions. chemicalbook.com However, these studies focus on modified versions of the dibenzothiophene scaffold and not on the 2-carbaldehyde derivative itself.
Research into related but structurally distinct compounds, such as benzo[b]thiophene-2-carbaldehyde, has shown more progress. Studies on these simpler analogues have uncovered potential antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netresearchgate.net For example, acylhydrazone derivatives of benzo[b]thiophene-2-carbaldehyde have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov
Furthermore, the fusion of a dibenzo[b,d]thiophene core with other chemical moieties, such as 1,2,3-triazoles, has yielded compounds with potent inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org This highlights the potential of the dibenzothiophene scaffold as a building block in the development of new therapeutic agents.
The absence of dedicated research on this compound means that its potential contributions to medicinal chemistry are, at present, largely unexplored. Future research could potentially unveil unique biological activities for this specific compound, but based on current knowledge, a comprehensive scientific article on its medicinal applications cannot be compiled.
Computational Drug Discovery and Pharmacological Profiling
Virtual Screening and PharmMapper Analysis
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.
A key tool in ligand-based virtual screening is pharmacophore mapping. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific target receptor. lilab-ecust.cn The PharmMapper server is a web-based tool designed to identify potential protein targets for a given small molecule by comparing its structure against a large database of receptor-based pharmacophore models. nih.gov This "reverse" pharmacophore mapping approach can help elucidate the mechanism of action for novel compounds or identify new therapeutic applications for existing molecules. nih.govresearchgate.net The server ranks potential targets based on a "fit score," which quantifies how well the query molecule's chemical features align with the pharmacophore model of a given protein target. researchgate.net
While specific virtual screening or PharmMapper studies for this compound are not extensively detailed in publicly available literature, research on the broader Dibenzo[b,d]thiophene scaffold highlights its potential. For instance, a molecular hybridization approach was used to combine the dibenzo[b,d]thiophene core with 1,2,3-triazoles to create potent inhibitors of Mycobacterium tuberculosis. nih.gov In that study, structure-activity relationship (SAR) analyses revealed that derivatives based on the dibenzo[b,d]thiophene scaffold were more potent than those based on dibenzo[b,d]furan or carbazole. nih.gov Such findings underscore the value of the dibenzo[b,d]thiophene system as a pharmacologically relevant scaffold, making its derivatives, including the 2-carbaldehyde, promising candidates for virtual screening campaigns against various therapeutic targets.
Table 1: PharmMapper Server Features
| Feature | Description | Reference |
|---|---|---|
| Methodology | Identifies potential drug targets for small molecules using a reverse pharmacophore mapping approach. | nih.gov |
| Database | Contains over 7,000 receptor-based pharmacophore models from databases like TargetBank, DrugBank, and BindingDB. | lilab-ecust.cnnih.gov |
| Input | User-uploaded small molecules in standard formats such as Mol2 or SDF. | lilab-ecust.cn |
| Output | A ranked list of potential protein targets based on "fit scores," along with the aligned poses of the molecule. | researchgate.net |
| Application | Aids in identifying molecular targets for natural products, new chemical entities, or existing drugs with unknown mechanisms. | nih.gov |
Pharmacokinetic Parameter Determination (ADME)
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development. These parameters determine the bioavailability and residence time of a compound in the body. In silico ADME prediction models are now routinely used to filter out compounds with unfavorable pharmacokinetic profiles at an early stage. nih.govmdpi.com These computational tools calculate various physicochemical and pharmacokinetic descriptors.
Commonly predicted parameters include adherence to Lipinski's Rule of Five, which assesses the oral bioavailability of a molecule based on molecular weight (MW ≤ 500), lipophilicity (LogP ≤ 5), and the number of hydrogen bond donors (≤ 5) and acceptors (≤ 10). mdpi.com Other important predictions involve gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and plasma protein binding. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties for Representative Thiophene-Based Compounds
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | mdpi.com |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 | mdpi.com |
| Hydrogen Bond Donors | The number of donor atoms (typically N or O with one or more H atoms). | ≤ 5 | mdpi.com |
| Hydrogen Bond Acceptors | The number of acceptor atoms (typically N or O). | ≤ 10 | mdpi.com |
| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut. | High/Low | mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | Prediction of a compound's ability to cross the BBB and enter the central nervous system. | Yes/No | mdpi.com |
| CYP Inhibitor | Prediction of whether the compound inhibits key cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Yes/No | nii.ac.jp |
Note: This table presents general parameters evaluated in ADME studies. Specific values for this compound would require dedicated computational analysis.
Toxicity Evaluation
Assessing the potential toxicity of a new chemical entity is a non-negotiable step in the drug discovery process. Early identification of potential liabilities can prevent the costly failure of drug candidates in later stages. In silico toxicity prediction tools analyze a molecule's structure to flag potential hazards, such as carcinogenicity, mutagenicity, hepatotoxicity, and skin sensitization. mdpi.com
For this compound, safety data from chemical suppliers provides preliminary hazard information based on computational models and structural alerts. sigmaaldrich.com These classifications, while not a substitute for experimental testing, offer a first-pass risk assessment.
Furthermore, research on related compounds provides context for the potential biological safety of the dibenzo[b,d]thiophene scaffold. In a study focused on developing antitubercular agents, novel 1,2,3-triazole hybrids of dibenzo[b,d]thiophene were evaluated for their toxicity against four different human cancer cell lines. nih.gov The most potent compounds in the series demonstrated low cytotoxicity and a high selectivity index (ranging from 50 to 255), indicating that they were significantly more toxic to the target mycobacteria than to human cells. nih.gov This suggests that the dibenzo[b,d]thiophene core can be incorporated into structures with a favorable safety profile.
Table 3: Hazard Classification for this compound
| Hazard Statement Code | Description | Signal Word |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source: Data derived from supplier safety information. sigmaaldrich.com
Role of Dibenzo B,d Thiophene 2 Carbaldehyde in Materials Science Research
Building Block for Advanced π-Systems
The planar and electron-rich nature of the dibenzothiophene (B1670422) moiety makes Dibenzo[b,d]thiophene-2-carbaldehyde an excellent building block for constructing advanced π-conjugated systems. mdpi.com These systems, characterized by alternating single and double bonds, are the foundation for many organic electronic materials. The rigidity of the dibenzothiophene unit helps in creating well-ordered molecular assemblies, which is crucial for efficient charge transport. researchgate.net
The aldehyde functionality is a key feature, providing a reactive handle for chemists to build larger, more complex molecules through various chemical reactions. nih.gov For instance, it can undergo condensation reactions to form imine linkages or Knoevenagel condensations to extend the π-conjugation. This adaptability allows for the systematic tuning of the electronic and optical properties of the resulting materials. chemrxiv.org Researchers have utilized building blocks like benzo[1,2-b:4,5-b']dithiophene (BDT), a related thiophene-based structure, to create a library of Covalent Organic Frameworks (COFs) with tailored optoelectronic characteristics. chemrxiv.org The principles applied in these studies, such as extending π-electron systems and creating donor-acceptor structures, are directly applicable to derivatives of this compound. chemrxiv.org
Applications in Organic Electronic Materials
The derivatives of this compound are promising candidates for a variety of organic electronic devices due to their favorable semiconducting and light-emitting properties.
The dibenzothiophene core is a component in materials designed for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.netmdpi.com Thienothiophene derivatives, which share structural similarities, are recognized as promising materials for constructing semiconductors used in OLEDs. beilstein-journals.org For example, materials based on journalskuwait.orgbenzothieno[3,2-b] journalskuwait.orgbenzothiophene (B83047) (BTBT) have been extensively studied for their high charge carrier mobility and stability, making them suitable for OLEDs. researchgate.net In the realm of OPVs, small molecules based on fused-thiophene structures are valued for their defined molecular structure, potential for high open-circuit voltages, and good batch-to-batch reproducibility. mdpi.com The incorporation of fused-thiophene units like dibenzothiophene can lead to a red-shift in the material's absorption spectrum, allowing it to harvest more sunlight, and helps in tuning the frontier molecular orbital energy levels for better device performance. researchgate.net
The aldehyde group on the thiophene (B33073) ring allows for the synthesis of conductive polymers. Poly(thiophene-2-carbaldehyde) can be synthesized via chemical polymerization using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.org The resulting polymer is typically a dark, insoluble powder. journalskuwait.org This process demonstrates how the aldehyde-functionalized thiophene monomer can be transformed into a polymeric material with potential applications in electronics. journalskuwait.orgresearchgate.net While direct polymerization of thiophene-aldehyde can be challenging, strategies have been developed to incorporate it into more easily polymerizable structures, such as trimers with EDOT (3,4-ethylenedioxythiophene) units, to create functional and adhesive semiconducting polymers. nih.govacs.org These aldehyde-bearing conductive polymers are valuable for applications that require easy functionalization, such as in bioelectronics and sensors. nih.govacs.org
Optoelectronic Properties of Dibenzo[b,d]thiophene Derivatives
The electronic and optical properties of materials derived from this compound are central to their function in devices. These properties are typically investigated using techniques like UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.
The optical properties of dibenzothiophene derivatives are determined by their electronic structure. UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs, which corresponds to electronic transitions between molecular orbitals. Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted when the molecule returns to its ground state from an excited state.
The absorption and emission maxima are highly dependent on the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups attached to the dibenzothiophene core. For example, extending the conjugation or creating donor-acceptor systems generally leads to a bathochromic (red) shift in the absorption and emission spectra. mdpi.comrsc.org Studies on various thienothiophene and dibenzothiophene derivatives show a wide range of absorption and emission wavelengths, highlighting the tunability of these materials. researchgate.netnih.gov
Table 1: Optical Properties of Selected Thiophene-Based Derivatives
| Compound/Derivative | Solvent | Absorption Max (λabs) | Emission Max (λem) | Source |
|---|---|---|---|---|
| Poly(thiophene-2-carbaldehyde) mixture | Methanol | 443, 657, 746 nm | - | researchgate.net |
| 4,4′-bibenzo[c]thiophene (4,4′-BBT) | Toluene (B28343) | 359 nm | 410 nm | rsc.org |
| 1,1′-Si-4,4′-BBT | Toluene | 366 nm | 420 nm | rsc.org |
| 1,1′,3,3′-Si-4,4′-BBT | Toluene | 371 nm | 451 nm | rsc.org |
| DMB-TT-TPA (8) | THF | 491 nm (onset) | - | beilstein-journals.org |
| 2,2′-bi[3,2-b]thienothiophene derivative (5) | - | 434 nm (λexc) | ~500 nm | nih.gov |
| 2,2′-bi[3,2-b]thienothiophene derivative (6) | - | 450 nm (λexc) | ~500 nm | nih.gov |
This table is for illustrative purposes and includes various thiophene derivatives to show the range of optical properties.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a material. These energy levels are critical for understanding and predicting the behavior of materials in electronic devices, as they govern charge injection, transport, and the open-circuit voltage in solar cells.
By measuring the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. Research on various fused thiophene systems demonstrates that these energy levels can be systematically modulated by altering the molecular structure, for instance, by introducing different electron-acceptor groups or extending the π-conjugated system. rsc.orgnih.gov This tunability is essential for aligning the energy levels of different layers within an organic electronic device to ensure efficient operation.
Table 2: Electrochemical Properties of Selected Thiophene-Based Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
|---|---|---|---|---|
| 4,4′-bibenzo[c]thiophene (4,4′-BBT) | -5.55 | -2.25 | 3.30 | rsc.org |
| 1,1′-Si-4,4′-BBT | -5.41 | -2.22 | 3.19 | rsc.org |
| 1,1′,3,3′-Si-4,4′-BBT | -5.35 | -2.20 | 3.15 | rsc.org |
| Dithieno[3,2-b:2',3'-d]thiophene-pyrene derivative (3) | -5.66 | -2.95 | 2.71 | mdpi.com |
| DMB-TT-TPA (8) | - | - | 2.52 (optical) | beilstein-journals.org |
This table provides examples from related thiophene systems to illustrate the typical range of electrochemical properties.
Future Directions and Emerging Research Areas
Novel Derivatizations for Enhanced Bioactivity and Material Performance
The future of dibenzo[b,d]thiophene-2-carbaldehyde lies in its derivatization to create new molecules with superior performance. The aldehyde group is a gateway to a vast array of chemical reactions, including Schiff base condensations, Knoevenagel condensations, and Wittig reactions, allowing for the strategic attachment of diverse functional groups.
Research into the derivatization of the core dibenzothiophene (B1670422) structure has already revealed its potential. For instance, modifying the dibenzothiophene-S,S-dioxide core with pyrene (B120774) and altering the substitution pattern from a 2,8-linking to a 3,7-linking pattern has been shown to enhance conjugation and improve photocatalytic performance for hydrogen evolution. acs.org The 3,7-linked polymer (PyDOBT-1) demonstrates a significantly higher hydrogen evolution rate (HER) compared to its 2,8-linked counterpart (PyDOBT-2), highlighting how synthetic design impacts material function. acs.org
Similarly, the electrochemical polymerization of dibenzothiophene units flanked by thiophene (B33073) or bithiophene moieties yields conjugated polymers with tunable electrochromic properties. frontiersin.org As the conjugation length of the thiophene units increases, the optical band gap of the resulting polymers decreases, and their color in the neutral state shifts, demonstrating precise control over material properties through derivatization. frontiersin.org
In the realm of bioactivity, enantioselective fluorination of dibenzothiophene derivatives has been shown to produce chiral intermediates that are crucial for developing new bioactive molecules. acs.org This underscores the potential of creating derivatives of this compound for pharmaceutical applications. The aldehyde can be used to link the dibenzothiophene scaffold to pharmacophores or moieties that improve drug delivery and efficacy.
| Polymer | Core Components | Linking Pattern | Application | Key Performance Metric | Source |
|---|---|---|---|---|---|
| PyDOBT-1 | Pyrene, Dibenzothiophene-S,S-dioxide | 3,7- | Photocatalysis | HER: 5697 µmol h⁻¹ g⁻¹ | acs.org |
| PyDOBT-2 | Pyrene, Dibenzothiophene-S,S-dioxide | 2,8- | Photocatalysis | Lower HER than PyDOBT-1 | acs.org |
| PDBT-Th | Dibenzothiophene, Thiophene | N/A | Electrochromism | Optical Band Gap: 2.59 eV | frontiersin.org |
| PDBT-2Th | Dibenzothiophene, Bithiophene | N/A | Electrochromism | Optical Band Gap: 2.29 eV | frontiersin.org |
Integration into Supramolecular Architectures
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking, offers a powerful strategy for creating complex, functional materials from the bottom up. Thiophene-based molecules are particularly adept building blocks for such architectures due to their planar, aromatic nature which encourages stacking interactions. nih.gov
Future research will likely see this compound used as a fundamental component in the design of sophisticated supramolecular systems. The aldehyde group can be readily converted into functionalities that drive self-assembly. For example, derivatization into a urea (B33335) or barbiturate (B1230296) can introduce strong, directional hydrogen bonds, guiding the molecules to form well-defined nanostructures like fibers, tapes, or sheets. nih.govrsc.org
Studies on related thiophene derivatives have shown that this approach is highly effective. Tri-urea-armed thiophene derivatives, for example, self-assemble into nanobelts, a structure that proved highly efficient for photocatalysis. rsc.org Similarly, thiophene-based oligomers can spontaneously form fluorescent, conductive, and chiral microfibers. nih.gov The integration of the larger, more rigid dibenzo[b,d]thiophene core is expected to enhance the thermal and electronic properties of such assemblies. The aldehyde provides a convenient point to attach solubilizing chains or recognition sites, enabling the creation of liquid crystals, gels, and host-guest systems for applications in sensing and molecular recognition. nih.govrsc.org
Advanced Catalytic Applications and Mechanistic Insights
The development of new, efficient, and selective catalysts is a cornerstone of green chemistry. The electron-rich dibenzothiophene core makes it an intriguing platform for designing novel catalysts. Derivatives of this compound are being explored as both organocatalysts and as ligands for transition metal complexes.
The aldehyde can be transformed into an imine through condensation with a chiral amine, creating a chiral Schiff base. wikipedia.org Such Schiff bases are privileged ligands in asymmetric catalysis, capable of coordinating with metals like copper or palladium to catalyze a wide range of stereoselective reactions. wikipedia.orgmdpi.com The rigid dibenzothiophene backbone can impart a well-defined geometry to the catalytic pocket, enhancing enantioselectivity.
Furthermore, recent discoveries have highlighted the potential of thiophene-based materials as metal-free photocatalysts. rsc.org Supramolecular assemblies of urea-functionalized thiophene derivatives have been shown to be highly effective for visible-light-driven hydrogen evolution from water, with an efficiency hundreds of times greater than the unassembled molecules. rsc.org This remarkable enhancement is attributed to the ordered structure which facilitates charge transport. This compound is a prime candidate for building upon this research. Its derivatives could be used to construct robust, metal-free photocatalytic systems for hydrogen production, CO₂ reduction, or organic synthesis, offering a sustainable alternative to traditional heavy-metal-based catalysts. Mechanistic studies into these new catalytic systems will provide fundamental insights into charge separation and transfer processes within these structured organic materials.
Q & A
Q. What are the common synthetic routes for preparing dibenzo[b,d]thiophene-2-carbaldehyde, and how do their yields and conditions compare?
- Methodological Answer : Two primary methods are widely used:
- One-pot lithiation-formylation : Reacting methylthiobenzene with n-BuLi and DMF under controlled lithiation conditions (0–25°C) yields the product in 80% isolated yield. This approach leverages sequential lithiation at the ortho position and thiomethyl group, followed by diformylation and intramolecular aldol condensation .
- Vilsmeier-Haack reaction : Employing Vilsmeier's reagent (POCl₃/DMF) on diphenacyl sulfides or disulfides enables a domino reaction to form benzothiophene carbaldehydes. This method is effective for introducing electron-withdrawing groups (e.g., Cl) at specific positions .
- Comparison : The lithiation method offers higher yields and simplicity but requires strict temperature control. The Vilsmeier-Haack route allows functional group diversification but involves hazardous reagents like POCl₃.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR to identify characteristic peaks (e.g., aldehyde proton at ~10 ppm and aromatic protons in the dibenzothiophene scaffold). Solvent polarity effects on conformational preferences (e.g., SO-cis vs. SO-trans) should be noted .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond angles and spatial arrangement .
Advanced Research Questions
Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate binding affinities to target proteins (e.g., COX-1/2) using software like AutoDock Vina. For example, dibenzothiophene analogs with fluoro/alkyl substitutions showed higher COX-1 selectivity due to hydrophobic interactions in the binding pocket .
- CNDO/2 calculations : Predict conformational stability (e.g., SO-cis dominance in polar solvents) and electronic properties to correlate with experimental NMR data .
Q. What strategies resolve contradictions in reactivity data when using different lithiation agents for dibenzothiophene functionalization?
- Methodological Answer :
- Comparative kinetic studies : Analyze reaction rates and intermediates using in situ IR or NMR. For instance, n-BuLi with TMEDA enhances lithiation efficiency vs. LDA, which may over-deaggregate and reduce selectivity .
- Computational modeling : Use DFT to compare transition states and identify steric/electronic barriers. Contradictions in regioselectivity (e.g., ortho vs. para substitution) often arise from solvent effects or counterion coordination .
Q. How can this compound derivatives be optimized for OLED applications?
- Methodological Answer :
- Structure-property relationships : Introduce electron-deficient moieties (e.g., phosphoryl groups) to lower HOMO levels (<-5.5 eV) and enhance electron mobility. For example, Sif87 (dibenzothiophene-triphenylsilane) achieved triplet energies >2.7 eV, making it suitable for blue phosphorescent OLEDs .
- Device testing : Fabricate multilayer OLEDs and measure external quantum efficiency (EQE). Derivatives with balanced hole/electron transport properties show reduced efficiency roll-off at high luminance .
Safety and Risk Assessment
Q. What are critical safety considerations when handling diazo intermediates during dibenzothiophene derivatization?
- Methodological Answer :
- Hazard analysis : Diazo compounds (e.g., ethyl diazoacetate) are explosive and toxic. Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (Chapter 4) .
- Mitigation : Use blast shields, remote handling tools, and conduct reactions in well-ventilated hoods. Quench excess diazo compounds with acidic methanol to minimize decomposition risks .
Data Analysis and Optimization
Q. How can researchers address low yields in the Vilsmeier-Haack synthesis of dibenzothiophene carbaldehydes?
- Methodological Answer :
- Parameter screening : Optimize POCl₃ stoichiometry (1.2–1.5 eq.) and reaction time (1–3 hr) via Design of Experiments (DoE). Excess DMF can lead to over-formylation.
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., chlorinated byproducts) and adjust quenching protocols (e.g., slow addition to ice-water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
